(E)-4-methyl-N-(pyridin-3-ylmethylene)benzenesulfonamide

Description

Properties

IUPAC Name |

(NE)-4-methyl-N-(pyridin-3-ylmethylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12/h2-10H,1H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMFSJGQUNJRKW-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-methyl-N-(pyridin-3-ylmethylene)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of interest in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

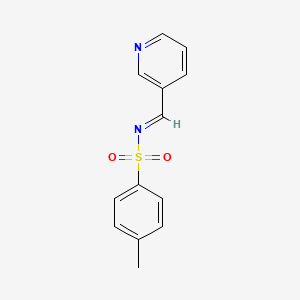

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

In vitro studies demonstrate that this compound exhibits notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

The mechanism of action appears to involve inhibition of bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamides .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells.

In Vitro Antitumor Studies

Research indicates that the compound exhibits significant cytotoxic effects against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 5.5 |

| MCF-7 | 10.2 |

The induction of apoptosis was confirmed through annexin V-FITC assays, showing a substantial increase in apoptotic cells compared to control groups .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between this compound and target proteins involved in cancer progression. The compound demonstrated favorable binding affinities with carbonic anhydrase IX (CA IX), a protein often overexpressed in tumors:

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Carbonic Anhydrase IX | -9.8 |

These interactions suggest a possible mechanism through which the compound exerts its anticancer effects, potentially inhibiting tumor growth by targeting CA IX .

Case Studies

Several case studies have explored the biological activities of related sulfonamide derivatives, providing insights into the therapeutic potential of compounds like this compound.

- Antimicrobial Efficacy : A study reported that a series of benzenesulfonamide derivatives exhibited enhanced antibacterial activity when modified with various substituents, suggesting that structural modifications can optimize efficacy against resistant bacterial strains .

- Antitumor Activity : Another investigation into sulfonamide derivatives showed promising results in inhibiting tumor cell proliferation and inducing apoptosis through specific molecular interactions, paralleling findings for this compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is part of the benzenesulfonamide family. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that (E)-4-methyl-N-(pyridin-3-ylmethylene)benzenesulfonamide may exhibit significant anticancer properties. The mechanism of action primarily involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in several cancer types.

Case Study: Inhibition of Tumor Growth

A laboratory study demonstrated that the compound inhibited the proliferation of cancer cell lines, inducing apoptosis through caspase activation. The findings suggest that further optimization could enhance its efficacy as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that similar sulfonamide derivatives possess significant antibacterial properties.

Case Study: Antibacterial Activity

In controlled experiments, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus, indicating moderate antibacterial activity . This suggests potential for further structural optimization to enhance its antimicrobial efficacy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly carbonic anhydrase IX. This inhibition is crucial in cancer therapy as it can disrupt tumor growth and proliferation.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. Preliminary research indicates that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Research Findings

Studies have shown that sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting a potential therapeutic role in managing inflammation .

Industrial Applications

Beyond medicinal uses, this compound serves as a valuable intermediate in the synthesis of specialty chemicals. Its unique chemical properties make it suitable for various industrial applications, including the production of fine chemicals and pharmaceuticals .

Comparison with Similar Compounds

Core Modifications

- (E)-4-Methyl-N-(2-methylbenzylidene)benzenesulfonamide (3c) : Features a 2-methylbenzylidene group instead of pyridin-3-ylmethylene. The methyl substituent on the benzylidene moiety increases steric bulk but lacks the electron-withdrawing nitrogen of pyridine, leading to reduced polarity and altered reactivity in nucleophilic additions .

- 4-Methyl-N-(1-phenylbut-3-en-2-yl)benzenesulfonamide : Incorporates a phenylbutenyl chain, introducing alkenyl functionality that enables cyclization or polymer applications, unlike the rigid pyridinylmethylene group .

Heterocyclic Variations

- 4-(Trifluoromethyl)benzenesulfonamide derivatives (e.g., 17d) : The trifluoromethyl group enhances acidity (pKa ~1–2) and metabolic stability compared to the methyl-substituted parent compound .

Physical and Spectral Properties

Melting Points and Solubility

NMR Spectroscopy

The target compound’s 1H NMR is anticipated to show a singlet for the imine proton (~δ 9.3–9.5), aromatic protons in the δ 7.2–8.0 range, and methyl groups at δ ~2.4–2.6, aligning with analogs like 3c . Pyridine protons are expected at δ ~8.0–8.5, distinguishing it from benzylidene derivatives .

Crystallographic and Stability Data

- SHELX refinement (as in ) is commonly used for such analyses .

- Thermal Stability : Methyl and pyridine substituents likely increase thermal stability relative to alkenyl or methoxy-containing analogs .

Q & A

Q. What experimental approaches validate the compound’s polymorphic forms, and how do they impact bioactivity?

Q. How to design experiments to study synergistic effects with other antitumor agents?

Q. What validation protocols ensure reproducibility in crystallographic data for this compound?

Q. How to develop novel derivatives via late-stage functionalization without disrupting the core scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.